molecular formula C14H16ClNO B12539941 4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol

4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol

Cat. No.: B12539941
M. Wt: 249.73 g/mol
InChI Key: JLPKOCQREUTVDF-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol is a chemical compound with the molecular formula C14H16ClNO It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a chlorophenyl group attached via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 1-methylpiperidine.

    Formation of Ethynyl Linkage: The ethynyl linkage is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of 4-chlorobenzaldehyde with an ethynylating agent in the presence of a palladium catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the piperidine ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Chlorophenyl)ethynyl]benzoic acid: This compound shares the chlorophenyl-ethynyl linkage but differs in the presence of a benzoic acid moiety instead of a piperidine ring.

    4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidine: Similar to the target compound but lacks the hydroxyl group at the 4-position of the piperidine ring.

Uniqueness

4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol is unique due to the presence of both the piperidine ring and the hydroxyl group, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethynyl]-1-methylpiperidin-4-ol

InChI

InChI=1S/C14H16ClNO/c1-16-10-8-14(17,9-11-16)7-6-12-2-4-13(15)5-3-12/h2-5,17H,8-11H2,1H3

InChI Key

JLPKOCQREUTVDF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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